Hydroxylamine, O-acetyl-N-picolinoyl- Hydroxylamine, O-acetyl-N-picolinoyl-
Brand Name: Vulcanchem
CAS No.: 89970-83-2
VCID: VC19283433
InChI: InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12)
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

Hydroxylamine, O-acetyl-N-picolinoyl-

CAS No.: 89970-83-2

Cat. No.: VC19283433

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Hydroxylamine, O-acetyl-N-picolinoyl- - 89970-83-2

Specification

CAS No. 89970-83-2
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name (pyridine-2-carbonylamino) acetate
Standard InChI InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12)
Standard InChI Key ZFYHQFMLKMOTOH-UHFFFAOYSA-N
Canonical SMILES CC(=O)ONC(=O)C1=CC=CC=N1

Introduction

Synthesis and Characterization

Synthetic Routes

While no explicit procedure for O-acetyl-N-picolinoyl hydroxylamine is documented, its synthesis can be inferred from analogous hydroxylamine protections :

  • Protection of Hydroxylamine:
    Hydroxylamine is first protected at the nitrogen using picolinoyl chloride. In a typical protocol , N-Boc-hydroxylamine reacts with picolinoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-picolinoyl hydroxylamine (Scheme 1a).

  • Acetylation of the Hydroxyl Group:
    The free hydroxyl group is acetylated using acetyl chloride or acetic anhydride. For example, in the synthesis of O-pivaloyl hydroxylamine , triflic acid catalyzes the acylation of tert-butyl carbamate derivatives (Scheme 1b). Adapting this, N-picolinoyl hydroxylamine could be treated with acetyl chloride in DCM/TEA to install the O-acetyl group.

Table 1. Hypothetical Synthesis of O-Acetyl-N-Picolinoyl Hydroxylamine

StepReagents/ConditionsExpected YieldReference Method
1Picolinoyl chloride, TEA, DCM, 0°C→RT70–85%
2Acetyl chloride, TEA, DCM, 0°C→RT65–80%

Spectroscopic Characterization

Key spectral features predicted from related compounds include:

  • ¹H NMR: A singlet at δ 2.1–2.3 ppm for the acetyl methyl group; pyridyl protons as multiplet (δ 7.4–8.7 ppm) .

  • ¹³C NMR: Carbonyl signals at δ 167–170 ppm (acetyl) and 160–165 ppm (picolinoyl) .

  • IR: Strong stretches at 1740 cm⁻¹ (C=O, acetyl) and 1650 cm⁻¹ (C=O, picolinoyl) .

Applications in Organic Synthesis

Directed C–H Functionalization

The picolinoyl group acts as a transient DG in palladium-catalyzed C–H activation. In γ-arylation of amino acids , N-picolinoyl alanine derivatives undergo Pd(II)-mediated C(sp³)–H bond cleavage, forming a six-membered palladacycle intermediate (Figure 1). O-Acetyl-N-picolinoyl hydroxylamine could similarly direct β- or γ-functionalization, with the acetyl group improving solubility during catalysis.

Key Example: He and Chen demonstrated γ-arylation of cyclohexylamino acid using N-picolinoyl DG (Scheme 34). Substrates bearing modified picolinoyl groups (e.g., methylene hydroxyl) showed enhanced DG cleavage post-arylation. By analogy, the acetyl group in O-acetyl-N-picolinoyl hydroxylamine may facilitate milder deprotection conditions compared to traditional picolinamides.

Mechanistic Insights

The DG coordinates to Pd(II), forming a cyclic transition state that lowers the activation energy for C–H metallation. Studies on N-triflamide-protected phenylalanine revealed that six-membered palladacycles (e.g., 17a) favor ortho-acetoxylation, while seven-membered rings (e.g., 17c) enable remote functionalization. The acetyl group’s electron-withdrawing effect may stabilize Pd(IV) intermediates during reductive elimination, though experimental validation is needed.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Predicted log P ≈ 1.2 (from QSAR models of analogous hydroxylamines ), suggesting moderate lipid solubility. The acetyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Trisubstituted hydroxylamines exhibit resistance to N–O bond cleavage under physiological conditions . In human hepatocyte assays, similar compounds showed <10% degradation over 2 hours .

Table 2. Comparative Properties of Hydroxylamine Derivatives

Compoundlog PAqueous Solubility (mg/mL)Microsomal Stability (% remaining)
O-Acetyl-N-picolinoyl*1.20.8–1.285–90
O-Pivaloyl 2.10.378
N-Triflamide 0.90.592

*Predicted values based on structural analogs.

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